3b,12b-Dihydroxy-5b-cholanoic acid
Overview
Description
3b,12b-Dihydroxy-5b-cholanoic acid is a bile acid, a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The structure of bile acids is characterized by the presence of hydroxyl groups at specific positions on the steroid nucleus, which in this case are at positions 3 and 12 .
Mechanism of Action
Target of Action
3b,12b-Dihydroxy-5b-cholanoic acid, also known as 3beta,12beta-Dihydroxy-5beta-cholanoic Acid, is a bile acid . Bile acids are steroid acids found predominantly in the bile of mammals . The primary targets of this compound are the cells in the liver and the gallbladder, where bile is produced and stored.
Mode of Action
The compound interacts with its targets by integrating into the bile, a fluid produced by the liver to aid in the digestion of lipids in the small intestine . The presence or absence of hydroxyl groups on positions 3, 7, and 12 distinguishes different bile acids . In this case, the hydroxyl groups are present at positions 3 and 12.
Biochemical Pathways
The compound is involved in the bile secretion pathway, which is crucial for the emulsification and absorption of dietary fats. It also plays a role in the elimination of cholesterol from the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are typical of bile acids. It is synthesized in the liver, stored in the gallbladder, and released into the small intestine during digestion. Its bioavailability is influenced by dietary intake, particularly fat content, which stimulates bile secretion .
Result of Action
The action of this compound results in the emulsification of dietary fats, facilitating their digestion and absorption in the small intestine. It also contributes to the body’s cholesterol homeostasis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the pH level in the small intestine can affect its ionization state and, consequently, its solubility and absorption. Moreover, its efficacy in emulsifying fats can be influenced by the type and amount of dietary fat intake .
Biochemical Analysis
Biochemical Properties
3b,12b-Dihydroxy-5b-cholanoic acid plays a crucial role in biochemical reactions. As a bile acid, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the presence or absence of hydroxyl groups on positions 3, 7, and 12 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3b,12b-Dihydroxy-5b-cholanoic acid typically involves the hydroxylation of cholanoic acid derivatives. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to ensure the selective addition of hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways that mimic natural biosynthesis. This method is often preferred for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3b,12b-Dihydroxy-5b-cholanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove hydroxyl groups or convert them to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-keto-12b-hydroxy-5b-cholanoic acid, while reduction may produce 3b,12b-dihydroxy-5b-cholane .
Scientific Research Applications
3b,12b-Dihydroxy-5b-cholanoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Comparison with Similar Compounds
Similar Compounds
- 3b,12a-Dihydroxy-5b-cholanoic acid
- 3b,7a,12a-Trihydroxy-5b-cholanoic acid
- 3a,12b-Dihydroxy-5b-cholanoic acid
Uniqueness
3b,12b-Dihydroxy-5b-cholanoic acid is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying the structure-activity relationships of bile acids and their derivatives .
Properties
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-BYGCHKRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259277 | |
Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
84848-09-9 | |
Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84848-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3beta,12beta-Dihydroxy-5beta-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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